molecular formula C7H10N2OS B12107731 2-(Pyrrolidin-3-yloxy)-1,3-thiazole

2-(Pyrrolidin-3-yloxy)-1,3-thiazole

Cat. No.: B12107731
M. Wt: 170.23 g/mol
InChI Key: VMSFKACVRIPQQM-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole (CAS: 933702-08-0) is a nitrogen- and sulfur-containing heterocyclic compound with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol . Its structure features a thiazole core substituted with a pyrrolidin-3-yloxymethyl group. This compound is stored as a liquid at 4°C, though detailed physicochemical properties (e.g., boiling point) and bioactivity data remain unreported in available literature .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-pyrrolidin-3-yloxy-1,3-thiazole

InChI

InChI=1S/C7H10N2OS/c1-2-8-5-6(1)10-7-9-3-4-11-7/h3-4,6,8H,1-2,5H2

InChI Key

VMSFKACVRIPQQM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yloxy)-1,3-thiazole typically involves the reaction of a pyrrolidine derivative with a thiazole precursor. One common method involves the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a halogenated thiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Pyrrolidin-3-yloxy)-1,3-thiazole may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine or thiazole rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine or thiazole rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(Pyrrolidin-3-yloxy)-1,3-thiazole exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, demonstrating potent inhibition of growth .

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies revealed that it can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and PC-3 (prostate cancer). The mechanism involves the disruption of microtubule dynamics, which is crucial for cell division . The cytotoxic effects were quantified with IC50 values ranging from 17.50 to 61.05 µM across different cell lines .

Neurological Disorders

There is emerging evidence suggesting that 2-(Pyrrolidin-3-yloxy)-1,3-thiazole may have neuroprotective effects. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to modulate acetylcholine levels and inhibit acetyl-CoA carboxylase activity . This inhibition is linked to improved metabolic profiles in neuronal cells.

Case Studies

StudyFocusFindings
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduced apoptosis in HeLa and PC-3 cell lines
NeurologicalPotential neuroprotective effects through acetylcholine modulation

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Thiazole Derivatives with Aryl-Acetamide Substituents

Examples : Compounds 9a–9e from , such as N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives.

  • Structural Differences :
    • These analogs incorporate a triazole-linked acetamide moiety and diverse aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole ring .
    • The target compound lacks the triazole-acetamide bridge, instead featuring a pyrrolidine-ether substituent.
  • Aryl substituents (e.g., bromo, fluoro) in 9a–9e may confer electron-withdrawing effects, altering electronic properties and reactivity relative to the electron-rich pyrrolidine group .

Pyrrolidine-Linked Thiazole Derivatives

Example : 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines ().

  • Structural Differences :
    • These compounds feature a 5-oxopyrrolidine (pyrrolidone) ring connected to a thiazole via a phenyl spacer, contrasting with the direct pyrrolidinyloxymethyl substitution in the target compound .
  • The phenyl spacer may reduce conformational flexibility, possibly affecting binding to biological targets .

Selenium-Containing Thiazole Derivatives

Example: 2-bromomethyl-1,3-thiaselenole and its reaction products ().

  • Structural Differences :
    • These compounds contain selenium in place of sulfur or as part of fused heterocycles (e.g., 2,3-dihydro-1,4-thiaselenine) .
    • The target compound lacks selenium, retaining a simpler thiazole-pyrrolidine structure.
  • Functional Implications: Selenium’s larger atomic size and higher electronegativity may enhance reactivity in redox reactions or alter binding kinetics in biological systems compared to sulfur-containing analogs .

Pyrazolo-Triazolopyrimidine Derivatives

Examples : Compounds 7, 9, 10, 11 ().

  • Functional Implications: The extended π-systems in these derivatives may confer distinct electronic properties (e.g., fluorescence) or enhanced intercalation capabilities compared to monocyclic thiazoles .

Biological Activity

2-(Pyrrolidin-3-yloxy)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

2-(Pyrrolidin-3-yloxy)-1,3-thiazole features a thiazole ring fused with a pyrrolidine moiety. This structural combination is known to enhance biological activity through various mechanisms.

Chemical Structure

  • Molecular Formula : C8_{8}H10_{10}N2_{2}OS
  • Molecular Weight : 186.24 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-(Pyrrolidin-3-yloxy)-1,3-thiazole, exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole compounds against various bacterial strains, demonstrating potential as antimicrobial agents .

Anticancer Properties

The compound has been evaluated for anticancer activity. In vitro studies showed that thiazole derivatives can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer). For instance, related thiazole derivatives displayed IC50_{50} values of 6.9 µg/mL and 13.6 µg/mL against these cell lines, respectively . This suggests that 2-(Pyrrolidin-3-yloxy)-1,3-thiazole may also possess similar anticancer effects.

The biological activity of 2-(Pyrrolidin-3-yloxy)-1,3-thiazole is believed to involve multiple pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could interact with receptors that mediate cellular responses to stress and apoptosis.

Pharmacokinetic Profile

Understanding the pharmacokinetics of 2-(Pyrrolidin-3-yloxy)-1,3-thiazole is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption : The compound shows moderate absorption rates in biological systems.
  • Distribution : It may penetrate biological barriers effectively, which is essential for targeting tumors or infections.
  • Metabolism : The metabolic pathways are yet to be fully elucidated but are likely to involve cytochrome P450 enzymes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains
AnticancerInhibitory effects on cancer cell lines
Enzyme InhibitionPotential modulation of key enzymes
Receptor InteractionPossible interaction with therapeutic targets

Case Study 1: Anticancer Evaluation

In a study focusing on thiazole derivatives for anticancer activity, researchers synthesized several compounds and evaluated their effects on HepG-2 and HCT-116 cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, supporting the hypothesis that modifications in the thiazole structure can enhance anticancer properties .

Case Study 2: Antimicrobial Screening

Another study investigated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria. The findings revealed that compounds similar to 2-(Pyrrolidin-3-yloxy)-1,3-thiazole showed significant antibacterial activity, particularly against resistant strains .

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